N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine
Overview
Description
N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is commonly found in various biologically active compounds and pharmaceuticals. The presence of the pyrrolidine ring contributes to the compound’s unique chemical and biological properties.
Scientific Research Applications
N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in drug discovery and development.
Medicine: It can be a precursor for pharmaceuticals with potential therapeutic effects.
Industry: The compound can be used in the production of various chemicals and materials.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . .
Mode of Action
The mode of action of a compound describes how it interacts with its targets to produce its effects. Without specific information on this compound, it’s challenging to explain its mode of action. Compounds containing a pyrrolidine ring are known to interact with various targets, including receptors and enzymes .
Biochemical Analysis
Biochemical Properties
N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases . These interactions are primarily mediated through the pyrrolidine ring, which can form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes. Additionally, this compound can modulate the activity of certain proteins by binding to their allosteric sites, thereby influencing their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and promoting cell proliferation . Additionally, this compound can alter cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active or allosteric sites, respectively . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression . These temporal effects are crucial for understanding the potential therapeutic applications and safety of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . Additionally, this compound can influence the levels of key metabolites, such as glucose and amino acids, by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters and can bind to plasma proteins, influencing its distribution and accumulation in various tissues . The localization of this compound within cells can affect its activity and function, as it may preferentially accumulate in certain organelles or cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 2-cyanoacetamide derivatives with chloroacetonitrile in the presence of triethylamine and 1,4-dioxane under reflux conditions can yield pyrrolidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Cyclization: Intermolecular cyclization reactions can be performed to create more complex structures.
Comparison with Similar Compounds
N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine can be compared with other pyrrolidine derivatives:
N-Ethyl-2-pyrrolidone: Used as a solvent and catalyst in industrial applications.
N-Methyl-2-pyrrolidone: Similar to N-Ethyl-2-pyrrolidone but with different substituents, used in coatings and cleaning applications.
Sulpiride: A selective dopamine D2 and D3 receptor antagonist used in the treatment of schizophrenia.
These compounds share the pyrrolidine ring but differ in their substituents and applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
N'-(1-ethylpyrrolidin-2-yl)-N'-methylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-3-13-9-4-6-10(13)12(2)8-5-7-11/h10H,3-9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSLQTFTUYOMOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1N(C)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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